molecular formula C6H8N2O4S B13978944 5-methyl-2-methylsulfonyl-1H-imidazole-4-carboxylic acid

5-methyl-2-methylsulfonyl-1H-imidazole-4-carboxylic acid

Cat. No.: B13978944
M. Wt: 204.21 g/mol
InChI Key: CRIADVASKGDOIB-UHFFFAOYSA-N
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Description

5-methyl-2-methylsulfonyl-1H-imidazole-4-carboxylic acid is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-methylsulfonyl-1H-imidazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylsulfonyl-1H-imidazole-4-carboxylic acid with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-methylsulfonyl-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-methyl-2-methylsulfonyl-1H-imidazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-methyl-2-methylsulfonyl-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-methylsulfonyl-1H-imidazole-4-carboxylic acid
  • 5-methyl-1H-imidazole-4-carboxylic acid
  • 2-methyl-1H-imidazole-4-carboxylic acid

Uniqueness

5-methyl-2-methylsulfonyl-1H-imidazole-4-carboxylic acid is unique due to the presence of both the methyl and methylsulfonyl groups, which confer distinct chemical and biological properties. These structural features can enhance its reactivity and specificity in various applications, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C6H8N2O4S

Molecular Weight

204.21 g/mol

IUPAC Name

5-methyl-2-methylsulfonyl-1H-imidazole-4-carboxylic acid

InChI

InChI=1S/C6H8N2O4S/c1-3-4(5(9)10)8-6(7-3)13(2,11)12/h1-2H3,(H,7,8)(H,9,10)

InChI Key

CRIADVASKGDOIB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1)S(=O)(=O)C)C(=O)O

Origin of Product

United States

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